molecular formula C13H8ClFO2 B2691530 2-(3-Chlorophenoxy)-5-fluorobenzaldehyde CAS No. 1096862-69-9

2-(3-Chlorophenoxy)-5-fluorobenzaldehyde

Cat. No.: B2691530
CAS No.: 1096862-69-9
M. Wt: 250.65
InChI Key: WUZWVFVZWRGZDT-UHFFFAOYSA-N
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Description

“2-(3-Chlorophenoxy)propionic acid” is a chiral phenoxy acid herbicide . It’s important to note that the structure of “2-(3-Chlorophenoxy)-5-fluorobenzaldehyde” would be different due to the presence of a fluorine atom and an aldehyde functional group.


Synthesis Analysis

While specific synthesis methods for “this compound” are not available, similar compounds like “2-(3-CHLOROPHENOXY)ANILINE” have been synthesized . The synthesis of such compounds often involves complex organic reactions.


Molecular Structure Analysis

The molecular structure of a compound similar to “this compound”, known as “2-(3-Chlorphenoxy)propanamid”, has been analyzed . The compound has a molecular formula of C9H10ClNO2 and an average mass of 199.634 Da .


Chemical Reactions Analysis

Chlorophenoxy compounds have been analyzed in various studies. For instance, chlorophenoxy acids and carbamate herbicides have been analyzed in water and soil as amide derivatives using gas chromatography-mass spectrometry .


Physical and Chemical Properties Analysis

The physical and chemical properties of a similar compound, “2-(3-Chlorphenoxy)propanamid”, have been reported . It has a density of 1.3±0.1 g/cm3, a boiling point of 372.0±22.0 °C at 760 mmHg, and a flash point of 178.8±22.3 °C .

Scientific Research Applications

Synthesis of Novel Compounds

2-(3-Chlorophenoxy)-5-fluorobenzaldehyde is utilized as a precursor in the synthesis of compounds with promising biological activities. For instance, it has been used in the preparation of thiazolidin-4-one derivatives showing significant antioxidant activity (El Nezhawy et al., 2009). Additionally, its role in the synthesis of fluorinated analogues of combretastatin A-4 highlights its importance in developing anticancer agents (Lawrence et al., 2003).

Analytical Applications

The compound is also involved in analytical chemistry, such as its use in the HPLC-fluorescence determination of chlorocresol and chloroxylenol in pharmaceuticals, demonstrating its utility in sensitive and specific detection methods (Gatti et al., 1997).

Molecular Structure and Properties

Research on molecular structure, FT-IR, NBO, HOMO and LUMO, MEP, and first-order hyperpolarizability of related compounds provides deep insights into the electronic properties and stability of molecules synthesized from this compound. These studies are critical for understanding the reactivity and potential applications of these molecules in various fields, including material science (Mary et al., 2015).

Photophysical Properties

The study of photophysical properties of compounds related to this compound, such as phosphorescence emissions and nonradiative properties, provides valuable information for applications in photochemistry and the development of optical materials (Itoh et al., 1978).

Safety and Hazards

The safety data sheet for a similar compound, “(3-Chlorophenoxy)ethanethioamide”, indicates that it is harmful if swallowed and causes skin and eye irritation . It’s important to handle such compounds with appropriate safety measures.

Properties

IUPAC Name

2-(3-chlorophenoxy)-5-fluorobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFO2/c14-10-2-1-3-12(7-10)17-13-5-4-11(15)6-9(13)8-16/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUZWVFVZWRGZDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OC2=C(C=C(C=C2)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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